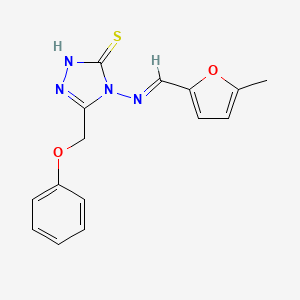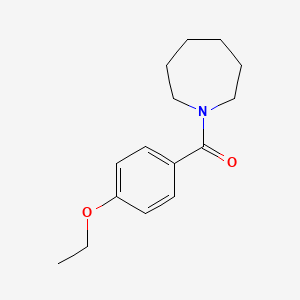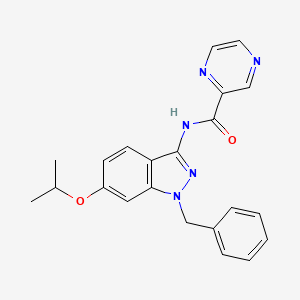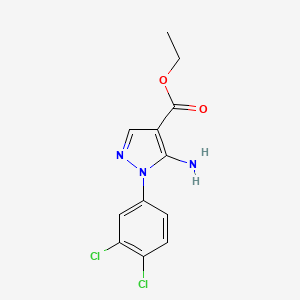![molecular formula C17H17F4N3O2 B5593167 3-(1H-imidazol-2-yl)-1-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperidine](/img/structure/B5593167.png)
3-(1H-imidazol-2-yl)-1-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-imidazol-2-yl)-1-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperidine is a useful research compound. Its molecular formula is C17H17F4N3O2 and its molecular weight is 371.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.12568944 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A significant area of research involves the synthesis and efficient production of novel derivatives of imidazolyl-piperidine compounds. For instance, Goli-Garmroodi et al. (2015) demonstrated simple and efficient syntheses of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, emphasizing the easy preparation and good to excellent yields of the products (Goli-Garmroodi et al., 2015). Similarly, Shevchuk et al. (2012) developed a convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines, highlighting the versatility of their synthesis approach for producing benzo analogues of the title compounds (Shevchuk et al., 2012).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer potentials of imidazolyl-piperidine derivatives are notable areas of investigation. Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with considerable activity against drug-sensitive/resistant MTB strains, showcasing the therapeutic potential of these compounds (Lv et al., 2017). Additionally, Al-Soud et al. (2021) discussed the synthesis and anticancer activity of new 4-nitroimidazole derivatives, highlighting their potent antiproliferative inhibition potency against various human cancer cell lines (Al-Soud et al., 2021).
Material Science Applications
Research in material science also benefits from the properties of imidazolyl-piperidine compounds. Meng et al. (2020) explored multifunctional polymers with interpenetrating structures, focusing on their luminescence sensing, ECL behaviors, selective detection of Fe3+ ion, and rapid removal of anionic dyes, demonstrating the versatility of these compounds in advanced material applications (Meng et al., 2020).
Properties
IUPAC Name |
[3-(1H-imidazol-2-yl)piperidin-1-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O2/c18-16(19)17(20,21)26-13-6-2-1-5-12(13)15(25)24-9-3-4-11(10-24)14-22-7-8-23-14/h1-2,5-8,11,16H,3-4,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDIBHCXFGSMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2OC(C(F)F)(F)F)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5593089.png)
METHANONE](/img/structure/B5593094.png)
![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)

![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)

![2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)


![4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5593153.png)
![3-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide](/img/structure/B5593159.png)
![4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5593171.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B5593179.png)
